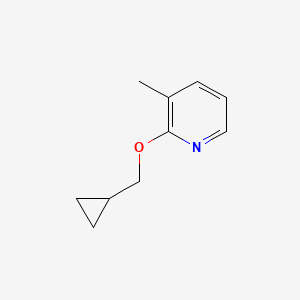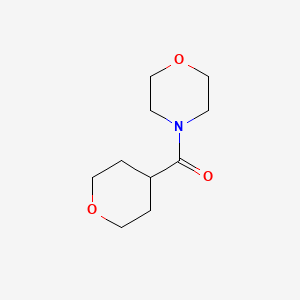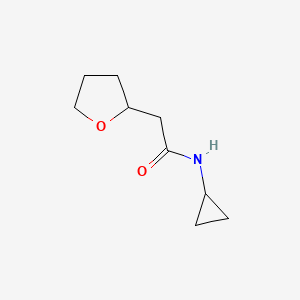![molecular formula C12H10ClNO B6496832 3-[(2-chlorophenoxy)methyl]pyridine CAS No. 1458418-99-9](/img/structure/B6496832.png)
3-[(2-chlorophenoxy)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “3-[(2-chlorophenoxy)methyl]pyridine” are not available, related compounds such as pyridines can be synthesized through various methods. For instance, one method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature .Wissenschaftliche Forschungsanwendungen
3-[(2-chlorophenoxy)methyl]pyridine has been widely used in scientific research due to its unique chemical structure. It has been used as a building block for the synthesis of various compounds, such as pharmaceuticals, agricultural chemicals, and dyes. Additionally, it has been used in the synthesis of organic light-emitting diodes, as a catalyst for the synthesis of polymers, and as a reagent in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-[(2-chlorophenoxy)methyl]pyridine is not fully understood. However, it is believed that the compound acts as a proton acceptor, which can facilitate the transfer of protons from one molecule to another. Additionally, it is believed to act as a Lewis base, which can bind to electron-rich species and facilitate the formation of chemical bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that the compound may have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450. Additionally, it has been suggested that the compound may have an effect on the metabolism of certain drugs, such as warfarin and phenytoin.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-[(2-chlorophenoxy)methyl]pyridine in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to synthesize, and it is stable in the presence of acids and bases. Additionally, it has a relatively low toxicity, making it safe to use in laboratory experiments. However, the compound is not soluble in water, and it is not suitable for use in biological systems.
Zukünftige Richtungen
The future of 3-[(2-chlorophenoxy)methyl]pyridine is promising, as the compound has a wide range of potential applications in scientific research. It could be used as a building block for the synthesis of new compounds, or as a reagent in chemical reactions. Additionally, it could be used to study the biochemical and physiological effects of the compound, or to develop new drugs or agricultural chemicals. Finally, it could be used to develop new organic light-emitting diodes or catalysts for the synthesis of polymers.
Synthesemethoden
3-[(2-chlorophenoxy)methyl]pyridine can be synthesized in a two-step process. In the first step, 2-chlorophenol is reacted with sodium hydroxide to form 2-chlorophenoxide. The second step involves the reaction of 2-chlorophenoxide with pyridine in the presence of an acid catalyst, such as sulfuric acid, to form this compound. This method is relatively simple and inexpensive, and can be used to synthesize large quantities of the compound.
Eigenschaften
IUPAC Name |
3-[(2-chlorophenoxy)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWGODVPFCAGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B6496755.png)

![5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6496769.png)
![2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6496774.png)
![7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496782.png)
![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(pyrrolidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B6496792.png)

![[1-(1,3-thiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B6496805.png)
![5-methyl-3-[(2-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B6496813.png)
![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(2E)-but-2-en-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6496825.png)
![3-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6496833.png)

![4-[(3-fluorophenoxy)methyl]pyridine](/img/structure/B6496839.png)
![4-[(2-methylphenoxy)methyl]pyridine](/img/structure/B6496846.png)